molecular formula C15H16ClN3O3 B4514331 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide

Cat. No.: B4514331
M. Wt: 321.76 g/mol
InChI Key: DLCQHXQDJBILNM-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazinone core substituted with a chlorophenyl group and an acetamide moiety, making it a versatile candidate for various chemical reactions and applications.

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-22-9-8-17-14(20)10-19-15(21)7-6-13(18-19)11-4-2-3-5-12(11)16/h2-7H,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCQHXQDJBILNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide typically involves multi-step organic synthesis. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final step involves the acylation of the pyridazinone with N-(2-methoxyethyl)acetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-ethoxyethyl)acetamide
  • 2-[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide
  • 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)propionamide

Uniqueness

What sets 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxyethyl group, in particular, may enhance its solubility and interaction with biological targets.

Biological Activity

The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Molecular Structure and Properties

  • Molecular Formula: C21_{21}H22_{22}ClN4_{4}O2_{2}
  • Molecular Weight: 392.8 g/mol
  • CAS Number: 1351703-66-6

The compound features a pyridazine core with a chlorophenyl substituent and a methoxyethyl acetamide group, which contributes to its biological activity. The structural complexity suggests various potential interactions with biological targets.

Preliminary studies indicate that this compound may function as an enzyme inhibitor , particularly targeting pathways involved in cell proliferation and cancer progression. The specific mechanisms include:

  • Modulation of receptor activity.
  • Inhibition of tubulin assembly, which is crucial for cancer cell division.

In Vitro Studies

Research has shown that compounds structurally related to this compound exhibit significant cytotoxicity against various human cancer cell lines. For example, studies on similar pyridazine derivatives have demonstrated IC50_{50} values below 5 µM against ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer cells, indicating strong inhibitory effects on cell growth .

Case Studies

  • Cytotoxicity Assessment:
    A study evaluated the cytotoxic effects of related compounds against several cancer cell lines. The results indicated that modifications in the side chains significantly influenced the potency of these compounds. For instance, a derivative with a methoxy group showed comparable activity to established chemotherapeutic agents .
  • Inhibition of Tubulin Assembly:
    The compound's ability to inhibit tubulin polymerization was assessed, revealing IC50_{50} values ranging from 1.0 to 3.7 µM for various analogues. This suggests potential use as a vascular disrupting agent (VDA), which could enhance the efficacy of existing cancer therapies .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesIC50_{50} (µM)Biological Activity
Compound ABromine substitution<5Anti-inflammatory
Compound BMethoxy group1.1Inhibits tubulin assembly
Compound CHydroxy substitution>20Reduced cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide
Reactant of Route 2
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2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methoxyethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.